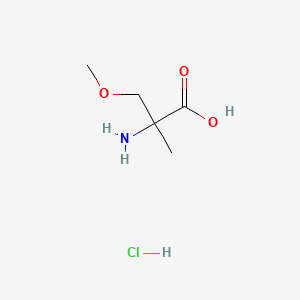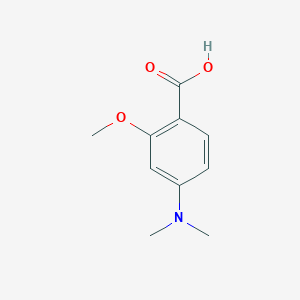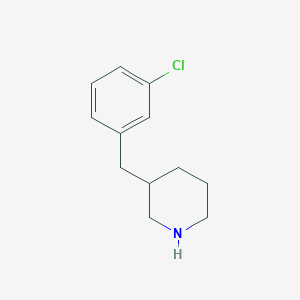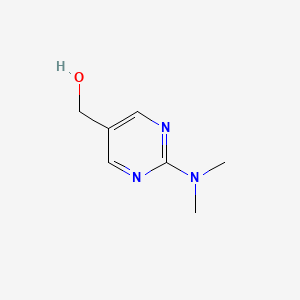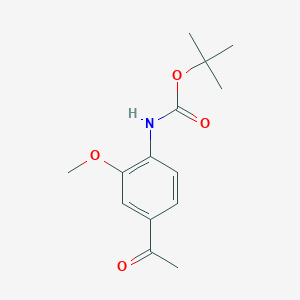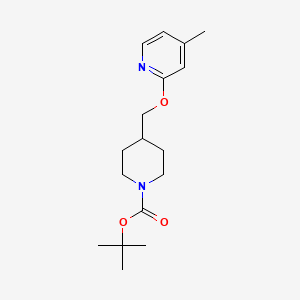
tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with significant relevance in various fields of scientific research and industrial applications. This compound features a tert-butyl ester group, a piperidine ring, and a 4-methylpyridinyl group, making it a molecule of interest due to its structural attributes and potential chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the coupling of tert-butyl 4-piperidinecarboxylate with 4-methylpyridin-2-ol through a nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions using a base such as potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound generally scales up the lab-based synthesis method. Key considerations include maintaining strict anhydrous conditions and optimizing the reaction temperature and duration to ensure a high yield. Catalysts or alternative bases may be used to improve efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo oxidative reactions where the piperidine or pyridinyl moieties are modified.
Reduction: : Reductive reactions can alter the functional groups present on the piperidine ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Lithium aluminum hydride in an ether solvent.
Substitution: : Alkyl halides or aryl halides in the presence of strong bases such as sodium hydride.
Major Products
The reactions typically yield various modified piperidine or pyridinyl derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate serves as a building block for synthesizing more complex molecules and as a functional group modifier in organic synthesis.
Biology
This compound can be used as a ligand in biochemical assays to study binding interactions and molecular recognition processes.
Medicine
This compound is researched for its potential pharmacological properties, including its role as a modulator in various biological pathways.
Industry
In the industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate exerts its effects depends on its application. For instance, as a ligand, it may interact with specific proteins or enzymes, altering their activity. The piperidine and pyridinyl moieties allow for versatile interactions with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((2-pyridinyl)methyl)piperidine-1-carboxylate
tert-Butyl 4-(((2-methylpyridin-4-yl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups that offer a distinct reactivity profile and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-5-8-18-15(11-13)21-12-14-6-9-19(10-7-14)16(20)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUIHJYOOAXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135728 | |
| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954229-92-6 | |
| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954229-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


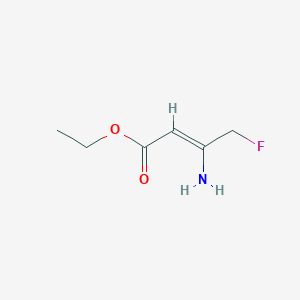
![2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3316494.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide](/img/structure/B3316505.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316527.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316532.png)

